3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide
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Overview
Description
3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a benzenesulfonamide moiety. Its molecular formula is C11H19N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-nitrobenzenesulfonamide with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells, and its inhibition can disrupt cellular homeostasis, leading to apoptosis in cancer cells. The molecular targets include the active site of CA IX, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(propylamino)benzenesulfonamide
- 3,3’-Iminobis(N,N-dimethylpropylamine)
Uniqueness
3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit CA IX over other carbonic anhydrases makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H20N4O2S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
3-amino-4-[3-(dimethylamino)propylamino]benzenesulfonamide |
InChI |
InChI=1S/C11H20N4O2S/c1-15(2)7-3-6-14-11-5-4-9(8-10(11)12)18(13,16)17/h4-5,8,14H,3,6-7,12H2,1-2H3,(H2,13,16,17) |
InChI Key |
JXEABKAHVSYGDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
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